molecular formula C21H28N6O2 B2947298 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione CAS No. 878421-85-3

1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione

Cat. No.: B2947298
CAS No.: 878421-85-3
M. Wt: 396.495
InChI Key: FLGGFXNZFAMHSF-UHFFFAOYSA-N
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Description

This compound (IUPAC name: 1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione) is a purine-2,6-dione derivative featuring a 4-phenylpiperazinylmethyl group at position 8 and an isopropyl substituent at position 5. Its molecular formula is C₂₁H₂₈N₆O₂, with a molecular weight of 438.57 g/mol . The structural framework includes a xanthine core, a common motif in bioactive molecules targeting adenosine receptors or phosphodiesterases.

Properties

CAS No.

878421-85-3

Molecular Formula

C21H28N6O2

Molecular Weight

396.495

IUPAC Name

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C21H28N6O2/c1-15(2)27-17(22-19-18(27)20(28)24(4)21(29)23(19)3)14-25-10-12-26(13-11-25)16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3

InChI Key

FLGGFXNZFAMHSF-UHFFFAOYSA-N

SMILES

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's molecular formula is C17H20N6O2C_{17}H_{20}N_{6}O_{2}, and it features a purine core with various substituents that contribute to its biological activity. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₇H₂₀N₆O₂
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C17H20N6O2/c1-20-14...

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to possess cytotoxic effects against various cancer cell lines. In studies assessing the activity of related compounds, IC50 values were determined for several derivatives:

CompoundCell LineIC50 (µM)
Compound AMCF70.39
Compound BNCI-H4600.46
1,3-Dimethyl derivativeHeLa7.01

These findings suggest that the presence of the piperazine moiety plays a crucial role in enhancing the anticancer activity of the compound.

The biological activity of 1,3-Dimethyl derivatives is often attributed to their ability to interact with specific molecular targets within cancer cells. For example, some studies indicate that these compounds can inhibit key enzymes involved in cancer progression, such as Aurora-A kinase and CDK2. The inhibition of these targets leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

Several case studies have explored the pharmacological activities of related compounds:

  • Anticonvulsant Activity : A study investigating N-phenyl derivatives containing piperazine reported significant anticonvulsant effects in animal models. The compounds demonstrated protective effects against seizures induced by maximal electroshock (MES), indicating potential therapeutic applications in epilepsy management .
  • Cytotoxicity Assessment : A comparative study evaluated cytotoxic activities against carcinoma cell lines using the MTT assay. The results indicated that certain derivatives exhibited lower toxicity towards normal fibroblast cells while maintaining high efficacy against cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Position 7 Substituent Position 8 Substituent Core Structure Molecular Formula Molecular Weight Key References
Target Compound Propan-2-yl (4-Phenylpiperazin-1-yl)methyl Purine-2,6-dione C₂₁H₂₈N₆O₂ 438.57
7-Benzyl-1,3-dimethyl-8-(E)-styryl-purine-2,6-dione Benzyl Styryl Purine-2,6-dione C₂₃H₂₂N₄O₂ 386.45
8-Methoxy-1,3-dimethyl-7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]purine-2,6-dione 4-Oxo-4-(4-phenylpiperazinyl)butyl Methoxy Purine-2,6-dione C₂₅H₃₂N₆O₄ 504.57
7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-piperazinylpurine-2,6-dione 2-Hydroxy-3-(4-methoxyphenoxy)propyl Piperazinyl Purine-2,6-dione C₂₄H₃₁N₅O₆ 493.54
1,3-Dimethyl-7-hexyl-8-(4-phenylpiperazinylmethyl)purine-2,6-dione Hexyl (4-Phenylpiperazin-1-yl)methyl Purine-2,6-dione C₂₄H₃₄N₆O₂ 438.57
Key Observations:

Position 7 Modifications: The target compound’s isopropyl group (propan-2-yl) at position 7 contrasts with bulkier substituents like hexyl (Ev10) or 4-oxo-4-(4-phenylpiperazinyl)butyl (Ev4). The benzyl and styryl groups in Ev2 introduce aromaticity, which may enhance π-π stacking interactions with receptors but reduce solubility .

Position 8 Modifications :

  • The 4-phenylpiperazinylmethyl group in the target compound is retained in analogs like Ev10 but replaced with piperazinyl (Ev7) or methoxy (Ev4) groups. Piperazine derivatives are associated with dopamine and serotonin receptor modulation, suggesting shared CNS activity .
Characterization Methods:
  • FTIR Spectroscopy : Analogs like Ev9 show characteristic peaks for carbonyl (1650–1700 cm⁻¹) and aliphatic C-H (2850–2968 cm⁻¹) stretching, consistent with the target compound’s functional groups .
  • Mass Spectrometry : Peaks at m/z = 438.57 (target) align with molecular weights of analogs like Ev10, confirming structural integrity .

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